Sulfapyrazine sodium
Description
Properties
CAS No. |
547-31-9 |
|---|---|
Molecular Formula |
C10H9N4NaO2S |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-pyrazin-2-ylazanide |
InChI |
InChI=1S/C10H9N4O2S.Na/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10;/h1-7H,11H2;/q-1;+1 |
InChI Key |
QYORMAUFEHGYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CN=C2.[Na+] |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation Approach
The direct sulfonation of aminopyrazine with sulfanilyl chloride remains a foundational method. In this pathway, aminopyrazine reacts with sulfanilyl chloride in anhydrous pyridine at 60–80°C, forming the sulfonamide intermediate. Subsequent hydrolysis with sodium hydroxide yields the sodium salt, which is crystallized from aqueous ethanol. Key parameters include:
- Molar ratio : A 1:1.2 ratio of aminopyrazine to sulfanilyl chloride minimizes side products.
- Temperature control : Exothermic reactions necessitate cooling to prevent decomposition above 85°C.
This method achieves yields of 68–72%, with purity exceeding 98% after recrystallization.
Diazotization and Coupling Method
Despite its decline, the diazotization route persists in niche applications. p-Nitrobenzenesulfonyl chloride is diazotized with sodium nitrite in hydrochloric acid, followed by coupling with aminopyrazine. The nitro group is then reduced using iron powder and ammonium chloride in methanol, as demonstrated in analogous sulfapyridine syntheses. Reaction conditions critical to success include:
Alternative One-Step Coupling
A 2022 patent disclosed a diazotization-free method using nitrosalicylic acid and sulfapyridine in dimethylformamide (DMF) under inert gas. While designed for sulfasalazine, this approach is adaptable to this compound by substituting aminopyrazine. Key innovations include:
- Solvent selection : DMF or dimethyl sulfoxide (DMSO) enhances reactant solubility.
- Alkali catalysis : Sodium hydroxide (2–4:1 molar ratio to substrate) accelerates coupling.
- Reaction monitoring : TLC or HPLC ensures completion within 6–8 hours.
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Methanol | 81 | 95 | 3 |
| DMF | 89 | 98 | 6 |
| Ethanol | 72 | 97 | 5 |
Polar aprotic solvents like DMF improve yields by stabilizing intermediates, though they necessitate post-reaction distillation for recovery.
Temperature and pH Effects
- Reduction reactions : Optimal at 80°C; lower temperatures (60°C) drop yields to 65%.
- Crystallization : Adjusting pH to 8.5–9.0 during workup maximizes precipitate formation.
Analytical Characterization and Quality Control
Pharmacopeial standards mandate rigorous testing:
- Melting point : 245–247°C (decomposition).
- UV-Vis spectroscopy : λ$$_{\text{max}}$$ at 265 nm (ε = 1.2 × 10$$^4$$ L·mol$$^{-1}$$·cm$$^{-1}$$).
- HPLC : Retention time 4.2 min (C18 column, 0.1% H$$3$$PO$$4$$/acetonitrile).
Impurity profiling via mass spectrometry identifies residual sulfanilic acid (<0.1%) and unreacted aminopyrazine (<0.3%).
Applications and Industrial Production Considerations
While largely superseded by newer antibiotics, this compound remains in use for veterinary applications and drug-resistant staphylococcal infections. Scaling production requires:
Chemical Reactions Analysis
Acid-Base Reactions and Solubility Dynamics
The compound's sulfonamide group enables pH-dependent protonation/deprotonation:
-
In acidic environments (pH < 6), the sulfonamide nitrogen protonates, forming insoluble sulfapyrazine .
-
Under neutral/basic conditions , deprotonation enhances solubility due to the sodium ion's hydration.
| pH Range | Primary Species | Solubility (mg/mL) | Biological Activity |
|---|---|---|---|
| 2–4 | Protonated sulfapyrazine | < 0.1 | Reduced |
| 7–8 | Deprotonated sodium salt | > 50 | Maximized |
This pH sensitivity dictates formulation strategies to maintain stability and bioavailability .
Enzymatic Inhibition Mechanism
This compound competitively inhibits dihydropteroate synthase (DHPS), a bacterial enzyme critical for folic acid synthesis:
-
The sulfonamide group mimics para-aminobenzoic acid (PABA), binding irreversibly to DHPS.
-
This disrupts tetrahydrofolate production, halting DNA/RNA synthesis in pathogens like Streptococcus and Escherichia coli .
Structural Determinants :
Solid-State Reactivity and Degradation Pathways
In pharmaceutical formulations, this compound exhibits instability under specific conditions:
| Condition | Reaction Type | Outcome | Mitigation Strategy |
|---|---|---|---|
| High humidity | Hydrolysis | Cleavage of sulfonamide bond | Desiccants in packaging |
| Oxidative environments | Oxidation | Sulfone derivatives | Antioxidant excipients |
| Thermal stress (>100°C) | Pyrolysis | Degradation to aromatic amines | Cold-chain storage |
Notably, excipients like lactose can accelerate Maillard reactions under moisture, necessitating inert fillers like microcrystalline cellulose .
Synthetic and Diagnostic Reactions
Diazotization :
-
Critical for synthesis; involves reacting sulfapyrazine with nitrous acid (HNO₂) at 0–5°C to stabilize diazonium intermediates.
-
Elevated temperatures cause decomposition, reducing yield.
Qualitative Testing :
Ion Exchange and Metal Interactions
The sodium ion participates in ligand-exchange reactions:
Scientific Research Applications
Chemistry: : In chemistry, sulfapyrazine sodium is used as a model compound for studying the behavior of sulfonamides and their interactions with other chemical entities .
Biology: : In biological research, this compound is used to study the mechanisms of bacterial inhibition and resistance. It serves as a tool for understanding how sulfonamides interact with bacterial enzymes and cellular processes .
Medicine: : Medically, this compound has been used to treat various bacterial infections. Its effectiveness in inhibiting bacterial growth makes it a valuable compound in the development of antibacterial therapies .
Industry: : In the industrial sector, this compound is used in the production of antibacterial agents and disinfectants. Its properties make it suitable for use in various formulations aimed at controlling bacterial contamination .
Mechanism of Action
Sulfapyrazine sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, this compound effectively halts the production of folic acid, thereby inhibiting bacterial growth and multiplication .
Comparison with Similar Compounds
Sulfadiazine
- Efficacy :
- Toxicity :
- Unique Applications :
Sulfathiazole and Sulfapyridine
- Efficacy :
- Pharmacokinetics :
Sulfaquinoxaline
- Antiprotozoal Activity: Sulfaquinoxaline is twice as potent as sulfapyrazine against avian malaria by weight but causes severe hypoprothrombinemia, reversible with vitamin K1 .
- Toxicity :
Sulfaclozine
- Applications :
- Structural Similarity :
Pharmacokinetic and Toxicity Profiles
Table 1: Comparative Pharmacokinetic Data
| Compound | Peak Blood Concentration (mg%) | Duration (Hours) | Key Metabolic Pathway |
|---|---|---|---|
| Sulfapyrazine | 8–12 | 24–36 | Hepatic acetylation |
| Sulfadiazine | 15–20 | 12–18 | Renal excretion |
| Sulfathiazole | 10–15 | 6–8 | Hepatic metabolism |
| Sulfaquinoxaline | 5–8 | 48–72 | Slow renal clearance |
Table 2: Toxicity Comparison
| Compound | Major Toxicity | Mitigation Strategy |
|---|---|---|
| Sulfapyrazine | Renal crystallopathy | Urine alkalization |
| Sulfadiazine | Nephrolithiasis | Hydration, alkalization |
| Sulfaquinoxaline | Hypoprothrombinemia, nephrotoxicity | Vitamin K1 supplementation |
| Sulfaclozine | Limited data; poultry-specific | Dose adjustment in livestock |
Data sourced from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
